2,3-Bis[(2S,5S)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
Overview
Description
2,3-Bis[(2S,5S)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate is a useful research compound. Its molecular formula is C28H40BF4P2RhS- and its molecular weight is 660.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activity and Asymmetric Hydrogenation
A series of cationic rhodium(I) complexes, including variations with cyclooctadiene, exhibit catalytic activity in acetophenone hydrosilylation and dimethyl itaconate hydrogenation, highlighting the utility of rhodium complexes in catalysis (Cadierno, Díez, García-Garrido, Gimeno, & Pizzano, 2010). Further, the rhodium-diphosphine precursors facilitate asymmetric hydrogenation by reacting with hydrogen, showing the relevance of rhodium complexes in achieving asymmetric synthesis (Brown, Chaloner, Kent, Murrer, Nicholson, Parker, & Sidebottom, 1981).
Synthesis of Functionalized Compounds
Rhodium complexes with chiral bisphospholanes have been demonstrated as highly enantioselective catalysts for asymmetric hydrogenation, offering a pathway to produce amino acid derivatives and other functionalized olefins with high enantioselectivity and conversion rates (Burk, Feaster, Nugent, & Harlow, 1993). This is further supported by the synthesis of chiral hydroxyl phospholanes from D-mannitol, which, when used as ligands in rhodium complexes, promote rate acceleration in reactions like the Baylis-Hillman reaction and the asymmetric hydrogenation of dehydroamino acid derivatives (Li, Zhang, Xiao, & Zhang, 2000).
Polymerization Processes
Rh(I)(diene) complexes have been identified as novel catalysts for atom transfer radical polymerization (ATRP) of vinyl monomers like styrene and methyl methacrylate, introducing a new application for rhodium complexes in polymer science (Opstal, Zedník, Sedláček, Svoboda, Vohlídal, & Verpoort, 2002). This shows the versatility of such complexes in mediating polymerization reactions, contributing to the development of high-molecular-weight polymers with controlled properties.
Properties
IUPAC Name |
2,3-bis[(2S,5S)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28P2S.C8H12.BF4.Rh/c1-13-9-10-14(2)21(13)19-17-7-5-6-8-18(17)23-20(19)22-15(3)11-12-16(22)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t13-,14-,15-,16-;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQCIQNDSCZIGH-KZOFNLLLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=C(SC3=CC=CC=C32)P4C(CCC4C)C)C.C1CC=CCCC=C1.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C[C@@H]1P([C@H](CC1)C)C2=C(SC3=CC=CC=C23)P4[C@H](CC[C@@H]4C)C.C1/C=C\CC/C=C\C1.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40BF4P2RhS- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584202 | |
Record name | 2,3-bis[(2S,5S)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849920-73-6 | |
Record name | 2,3-bis[(2S,5S)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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